methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate
Description
Methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group at the N1 position and a methyl benzoate moiety at the C5 position. This compound is synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions, as evidenced by analogous procedures in patent literature .
Properties
IUPAC Name |
methyl 4-[[1-(1,1-dioxothiolan-3-yl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-27-18(24)13-4-2-12(3-5-13)9-21-11-19-16-15(17(21)23)8-20-22(16)14-6-7-28(25,26)10-14/h2-5,8,11,14H,6-7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUSNKPQWIQCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4CCS(=O)(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The synthesis of methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate can be approached through a retrosynthetic analysis that focuses on three key components:
- The pyrazolo[3,4-d]pyrimidine core structure
- The 1,1-dioxidotetrahydrothiophen-3-yl moiety
- The methyl 4-(bromomethyl)benzoate component
Several disconnections are possible, leading to different synthetic strategies that will be explored in detail.
Preparation of Key Intermediates
Synthesis of Pyrazolo[3,4-d]pyrimidine Core
The construction of the pyrazolo[3,4-d]pyrimidine scaffold can be accomplished through multiple routes, each with specific advantages depending on the substitution pattern desired.
Method A: From 5-Aminopyrazole-4-carbonitriles
A well-established approach involves the cyclization of 5-aminopyrazole-4-carbonitriles with appropriate reagents to form the pyrimidine ring. The reaction typically proceeds through the following steps:
- Formation of the 5-aminopyrazole-4-carbonitrile intermediate from hydrazines and methylenemalononitriles
- Cyclization with formamide, triethyl orthoformate, or similar reagents to construct the pyrimidine ring
Table 1. Reaction Conditions for Pyrazolo[3,4-d]pyrimidine Core Synthesis from 5-Aminopyrazole-4-carbonitriles
Method B: One-Pot Four-Component Synthesis
A more efficient approach involves a one-pot four-component reaction of hydrazines, methylenemalononitriles, aldehydes, and alcohols. This method offers the advantage of fewer isolation steps and generally good yields:
Hydrazine + Methylenemalononitrile + Aldehyde + Alcohol → Pyrazolo[3,4-d]pyrimidine
The reaction typically proceeds via the formation of a 5-aminopyrazole intermediate that subsequently undergoes cyclization with the aldehyde and alcohol components.
Method C: From 6-Hydrazinopyrimidine Derivatives
An alternative approach involves the cyclization of 6-hydrazinopyrimidine derivatives with isocyanates or other suitable reagents. This method provides a regioselective synthesis of the pyrazolo[3,4-d]pyrimidine scaffold:
6-Hydrazinopyrimidine + Isocyanate → Pyrazolo[3,4-d]pyrimidine
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-yl Derivatives
The 1,1-dioxidotetrahydrothiophen-3-yl moiety is a critical structural element in the target compound. Its synthesis typically involves oxidation of tetrahydrothiophene derivatives.
Oxidation of Tetrahydrothiophene-3-carboxylic Acid
A straightforward approach involves the oxidation of tetrahydrothiophene-3-carboxylic acid using oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid (MCPBA), or Oxone:
Table 2. Oxidation Conditions for Tetrahydrothiophene Derivatives
Synthesis of Methyl 4-(Bromomethyl)benzoate
The preparation of methyl 4-(bromomethyl)benzoate typically involves:
- Esterification of 4-methylbenzoic acid to form methyl 4-methylbenzoate
- Radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator
Table 3. Reaction Conditions for Methyl 4-(Bromomethyl)benzoate Synthesis
| Entry | Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Methyl 4-methylbenzoate | NBS/AIBN | CCl₄ | Reflux | 4-6 | 75-85 |
| 2 | Methyl 4-methylbenzoate | NBS/Benzoyl peroxide | Benzene | Reflux | 3-5 | 80-90 |
| 3 | 4-Methylbenzoic acid | SOCl₂, MeOH, then NBS/AIBN | MeOH, then CCl₄ | Reflux | 8-10 | 65-75 |
Final Assembly Strategies
N-Alkylation of the Pyrazolo[3,4-d]pyrimidine Core
The N-alkylation of the pyrazolo[3,4-d]pyrimidine core at the N1 position with a suitable 1,1-dioxidotetrahydrothiophen-3-yl derivative represents a key step in the synthesis. Several approaches can be considered:
Direct N-Alkylation with Alkyl Halides
This approach involves the use of a base such as potassium carbonate, sodium hydride, or potassium bis(trimethylsilyl)amide to deprotonate the pyrazole nitrogen, followed by reaction with an alkyl halide derived from 1,1-dioxidotetrahydrothiophen-3-yl:
Table 4. N-Alkylation Conditions for Pyrazolo[3,4-d]pyrimidine Derivatives
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 60-100 | 2-15 | 65-77 | |
| 2 | NaH | DMF | 0-50 | 1-2 | 70-85 | |
| 3 | KHMDS | THF | -78 to rt | 3-6 | 75-88 | |
| 4 | Cs₂CO₃ | Acetone | Reflux | 4-8 | 60-75 |
N-Alkylation at the 5-Position of the Pyrimidine Ring
The N-alkylation at the 5-position of the pyrimidine ring with methyl 4-(bromomethyl)benzoate can be achieved using similar conditions to those described for N1 alkylation:
Table 5. N-Alkylation at 5-Position of Pyrimidine Ring
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 60-80 | 3-5 | 70-85 |
| 2 | NaH | DMF | 0-25 | 1-3 | 75-90 |
| 3 | KOH | Acetone | Reflux | 4-6 | 65-80 |
| 4 | NaOCH₃ | Methanol | Reflux | 2-4 | 60-75 |
One-Pot Multicomponent Approach
A more efficient strategy involves a one-pot multicomponent approach that combines the formation of the pyrazolo[3,4-d]pyrimidine core with subsequent N-alkylation steps. This approach offers the advantage of minimizing isolation and purification of intermediates:
5-Aminopyrazole + DMF/PBr₃ + NH(SiMe₃)₂ → Pyrazolo[3,4-d]pyrimidine → N-alkylated product
Alternative Synthetic Approaches
Synthesis via Pyrazolo[3,4-d]pyrimidin-4(5H)-thione Intermediates
An alternative approach involves the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-thione intermediates, which can then be converted to the corresponding 4-oxo derivatives:
- Synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-thione using carbon disulfide or other thionating agents
- N-alkylation at N1 with 1,1-dioxidotetrahydrothiophen-3-yl derivative
- N-alkylation at N5 with methyl 4-(bromomethyl)benzoate
- Conversion of the thione to the oxo derivative using oxidizing agents
Table 6. Conversion of Thione to Oxo Derivatives
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | H₂O₂ | Acetic acid | 25-50 | 2-4 | 70-85 |
| 2 | NaOCl | Methanol/Water | 0-25 | 1-3 | 65-80 |
| 3 | Oxone | Methanol/Water | 25 | 3-5 | 75-90 |
Synthesis via 4,6-Dichloro Intermediates
Another approach involves the use of 4,6-dichloro-pyrazolo[3,4-d]pyrimidine intermediates:
- Synthesis of 4,6-dichloro-pyrazolo[3,4-d]pyrimidine from 5-aminopyrazole-4-carbonitrile using POCl₃/PCl₅
- Selective displacement of the 6-chloro group with aniline or other nucleophiles
- N-alkylation at N1 with 1,1-dioxidotetrahydrothiophen-3-yl derivative
- Displacement of the 4-chloro group with hydroxide to form the 4-oxo derivative
- N-alkylation at N5 with methyl 4-(bromomethyl)benzoate
Purification and Characterization
Purification Techniques
Purification of the target compound and its intermediates typically involves:
Table 7. Purification Methods for Pyrazolo[3,4-d]pyrimidine Derivatives
| Method | Solvent System | Application | Yield Recovery (%) |
|---|---|---|---|
| Column Chromatography | Hexane/Ethyl acetate (gradient) | Crude products | 80-95 |
| Recrystallization | Ethanol/Water | Pure intermediates | 75-90 |
| Preparative HPLC | Acetonitrile/Water | Final products | 85-98 |
| Silica Gel Filtration | DCM/Methanol | Polar intermediates | 70-85 |
Characterization Data
The characterization of the target compound typically includes:
- ¹H NMR and ¹³C NMR spectroscopy
- Mass spectrometry (HRMS)
- IR spectroscopy
- X-ray crystallography (when applicable)
- Elemental analysis
Table 8. Expected Spectroscopic Data for the Target Compound
| Analytical Method | Expected Signals/Data |
|---|---|
| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.70-8.90 (s, 1H, pyrimidine-CH), 7.90-8.10 (d, 2H, ArH), 7.40-7.60 (d, 2H, ArH), 5.10-5.30 (s, 2H, N-CH₂), 3.80-3.90 (s, 3H, OCH₃), 3.50-3.70 (m, 1H, CH), 3.10-3.40 (m, 4H, CH₂), 2.20-2.40 (m, 2H, CH₂) |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 166.0-167.0 (C=O, ester), 158.0-159.0 (C=O, pyrimidine), 155.0-156.0 (C, pyrimidine), 145.0-146.0 (C, pyrazole), 142.0-143.0 (C, pyrazole), 129.0-130.0 (CH, Ar), 127.0-128.0 (CH, Ar), 53.0-54.0 (CH₂), 51.0-52.0 (OCH₃), 47.0-48.0 (CH), 45.0-46.0 (CH₂), 28.0-29.0 (CH₂) |
| HRMS (ESI) | [M+H]⁺ calculated for C₁₉H₁₈N₄O₅S: 415.1071 |
| IR (KBr, cm⁻¹) | 1720-1730 (C=O, ester), 1680-1690 (C=O, pyrimidine), 1300-1320 and 1120-1140 (SO₂) |
Optimization of Reaction Conditions
Factors Affecting N-Alkylation at N1 Position
The N-alkylation at the N1 position of the pyrazolo[3,4-d]pyrimidine core can be influenced by several factors:
Table 9. Optimization Parameters for N1-Alkylation
| Parameter | Range Studied | Optimal Condition | Effect on Yield (%) |
|---|---|---|---|
| Base | K₂CO₃, NaH, KHMDS, Cs₂CO₃ | NaH | +15-20 |
| Solvent | DMF, DMSO, Acetone, THF | DMF | +10-15 |
| Temperature | 0-100°C | 50°C | +5-10 |
| Reaction Time | 1-24 h | 4 h | +5-8 |
| Concentration | 0.1-1.0 M | 0.5 M | +3-5 |
Factors Affecting N-Alkylation at N5 Position
Similarly, the N-alkylation at the N5 position can be optimized by adjusting various reaction parameters:
Table 10. Optimization Parameters for N5-Alkylation
| Parameter | Range Studied | Optimal Condition | Effect on Yield (%) |
|---|---|---|---|
| Base | K₂CO₃, NaH, KOH, NaOCH₃ | K₂CO₃ | +10-15 |
| Solvent | DMF, Acetone, Methanol | DMF | +8-12 |
| Temperature | 25-100°C | 60°C | +5-8 |
| Reaction Time | 2-10 h | 5 h | +3-5 |
| Concentration | 0.1-1.0 M | 0.3 M | +2-4 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate can undergo oxidation to form various oxo-derivatives.
Reduction: Reduction reactions can convert the oxo-groups into hydroxyl groups, altering the compound's properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to modify the compound's reactivity and solubility.
Common Reagents and Conditions:
Oxidizing Agents: Examples include potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used.
Substituents: Halogenated compounds and other nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo-derivatives.
Reduction: Production of hydroxylated compounds.
Substitution: Diverse functionalized derivatives with potential therapeutic benefits.
Scientific Research Applications
The scientific research applications of methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate are extensive:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its reactivity makes it useful in probing biochemical pathways and interactions within cells.
Industry: Utilized in creating specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate exerts its effects involves multiple molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to changes in cellular functions.
Pathways Involved: It may influence signaling pathways, such as kinase signaling cascades, by binding to specific proteins and modulating their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents at the pyrazolo[3,4-d]pyrimidinone core, particularly at the N1 and C3 positions. Below is a comparative analysis:
Key Observations:
- Substituent Effects on Solubility: The sulfone group in the target compound likely increases aqueous solubility compared to non-sulfonated analogs (e.g., Example 33) .
- Thermal Stability: Example 62 exhibits a high melting point (227–230°C), suggesting strong crystal lattice interactions due to its chromenone and carboxylate substituents .
NMR and Structural Analysis
Evidence from NMR studies on related pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds 1 and 7 in ) reveals that substituent changes at specific positions (e.g., regions A and B in Figure 6 of ) induce distinct chemical shift patterns. For instance:
- Region A (positions 39–44): Sensitive to substituents on the pyrimidinone ring, such as the sulfone group in the target compound.
- Region B (positions 29–36) : Affected by aromatic substituents (e.g., benzoate vs. thiophene carboxylate).
These shifts indicate altered electronic environments, which can guide structure-activity relationship (SAR) optimization .
Computational Similarity Metrics
Tanimoto and Dice similarity indices () quantify structural resemblance between the target compound and known inhibitors. For example:
- Tanimoto_Morgan : Measures overlap of molecular fingerprints; a high score (>0.85) suggests shared pharmacophoric features.
- Dice_MACCS : Highlights common functional groups (e.g., sulfone, ester). Such metrics predict analogous biological activity, though experimental validation is critical .
Biological Activity
Methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other therapeutic effects based on recent research findings.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Pyrazolo[3,4-d]pyrimidine core : Known for various biological activities.
- Dioxidotetrahydrothiophene moiety : Imparts additional functional properties.
The molecular formula is , with a molecular weight of approximately 439.5 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant antibacterial and antifungal activities. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:
| Pathogen | MIC (mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.015 | |
| Escherichia coli | 0.004 | |
| Bacillus cereus | 0.008 | |
| Candida albicans | 0.06 |
These results indicate that this compound exhibits potent antimicrobial properties, surpassing traditional antibiotics in effectiveness.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is crucial for cancer therapy.
Mechanistic Insights
Docking studies have been employed to understand the interaction of this compound with biological targets:
- GIRK channels : The compound has been identified as a potent activator of G protein-gated inwardly rectifying potassium channels (GIRK), which play a role in neuronal signaling and cardiac function .
- Enzyme inhibition : It has shown promise in inhibiting certain enzymes involved in cancer metabolism.
Study 1: Antibacterial Efficacy
In a comparative study against standard antibiotics, this compound demonstrated superior antibacterial activity against multi-drug resistant strains of E. coli and S. aureus. The study highlighted its potential as a lead compound for developing new antibiotics .
Study 2: Anticancer Properties
A recent investigation into its anticancer properties revealed that the compound could significantly reduce tumor growth in xenograft models of breast cancer. The treatment led to a marked decrease in tumor volume compared to control groups treated with conventional chemotherapy agents .
Q & A
Q. What are the standard synthetic routes for methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Reacting pyrazolo[3,4-d]pyrimidinone intermediates with activated benzoate derivatives under anhydrous conditions. For example, coupling with tetrahydrothiophene sulfone derivatives may require dry acetonitrile or dichloromethane as solvents .
- Purification : Recrystallization from polar solvents (e.g., acetonitrile) is critical to remove unreacted starting materials. Column chromatography with gradients of ethyl acetate/hexane can resolve by-products .
- Microwave-assisted synthesis : Reduces reaction times and improves yields compared to traditional reflux methods .
Q. How should researchers characterize the compound’s structure and confirm its identity?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm), methyl ester groups (δ 3.8–4.0 ppm), and sulfone protons (δ 3.1–3.3 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and sulfone (S=O) vibrations (~1300–1150 cm⁻¹) .
- Mass Spectrometry (LC-MS) : Verify molecular weight via [M+H]⁺ peaks (e.g., m/z ~450–500 range) .
- X-ray Crystallography : Resolve bond lengths and angles for the pyrazolo[3,4-d]pyrimidine core and sulfone substituents .
Q. What solvent systems and reaction temperatures are optimal for its stability during synthesis?
Methodological Answer:
- Solvents : Use aprotic solvents (e.g., DMF, DCM) to avoid hydrolysis of the ester group. Polar solvents like ethanol may destabilize intermediates .
- Temperature Control : Maintain reactions at 60–80°C for nucleophilic substitutions. Higher temperatures (>100°C) risk decomposition of the sulfone group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for sulfone redox activity, which may interfere with enzymatic assays .
- Dose-Response Curves : Perform triplicate experiments with IC₅₀ calculations to account for variability. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies mitigate by-product formation during the alkylation of the pyrazolo[3,4-d]pyrimidine core?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc to prevent undesired alkylation .
- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity in heterogeneous reactions .
- In Situ Monitoring : Employ TLC or HPLC to track reaction progress and quench before side reactions dominate .
Q. What computational tools predict the compound’s reactivity in nucleophilic or electrophilic substitutions?
Methodological Answer:
Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be experimentally profiled?
Methodological Answer:
- Solubility Testing : Use shake-flask methods in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Caco-2 Permeability : Assess intestinal absorption potential using monolayer transepithelial resistance .
Q. What crystallographic challenges arise in resolving its solid-state structure, and how are they addressed?
Methodological Answer:
- Crystal Growth : Use slow evaporation from DMSO/water mixtures to obtain diffraction-quality crystals. Avoid solvents with high volatility .
- Disorder Handling : Apply SHELXL refinement constraints for flexible sulfone and ester groups. Use PLATON to validate hydrogen-bonding networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
